2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with a piperazine moiety bearing a 3-bromobenzyl substituent. Such structural attributes are common in pharmaceuticals targeting receptors or enzymes, particularly in central nervous system (CNS) disorders .
Properties
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEGCPFRSPMPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
The piperazine intermediate is typically prepared by reacting 3-bromobenzyl bromide with piperazine under basic conditions. A representative procedure involves:
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Reagents : Piperazine (2 equiv), 3-bromobenzyl bromide (1 equiv), potassium carbonate (2 equiv).
-
Solvent : Acetonitrile or dimethylformamide (DMF).
Challenges :
-
Over-alkylation may yield bis-benzylated byproducts.
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Mitigation : Use excess piperazine (3–4 equiv) and monitor reaction progress via thin-layer chromatography (TLC).
Yield : 65–78% after purification by silica gel chromatography (hexane:ethyl acetate = 4:1).
Preparation of 2-Chloro-4-(trifluoromethyl)pyrimidine
Halogenation of Pyrimidine
The pyrimidine core is synthesized via chlorination of 4-(trifluoromethyl)pyrimidin-2-ol using phosphorus oxychloride (POCl₃):
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Reagents : 4-(Trifluoromethyl)pyrimidin-2-ol (1 equiv), POCl₃ (3 equiv), N,N-diethylaniline (catalyst).
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Workup : Quench with ice-water, extract with dichloromethane, and concentrate.
Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The most direct route involves displacing the chlorine atom in 2-chloro-4-(trifluoromethyl)pyrimidine with 1-(3-bromobenzyl)piperazine:
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Reagents : 2-Chloro-4-(trifluoromethyl)pyrimidine (1 equiv), 1-(3-bromobenzyl)piperazine (1.2 equiv), sodium hydride (1.5 equiv).
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Solvent : Tetrahydrofuran (THF) or DMF.
Example Protocol :
A mixture of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 g, 5.1 mmol), 1-(3-bromobenzyl)piperazine (1.4 g, 5.6 mmol), and NaH (60% dispersion, 0.31 g, 7.7 mmol) in THF (20 mL) was stirred at 70°C for 6 hours. The reaction was quenched with water, extracted with ethyl acetate, and purified by column chromatography (hexane:ethyl acetate = 3:1) to yield the product as a white solid (1.6 g, 72%).
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed coupling ensures efficient C–N bond formation:
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Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
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Base : Cs₂CO₃ (2 equiv).
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Solvent : 1,4-Dioxane.
Alternative Routes and Modifications
Suzuki-Miyaura Cross-Coupling
A boronate ester intermediate facilitates introduction of the 3-bromobenzyl group post-coupling:
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Synthesize tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate via Miyaura borylation.
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Couple with 1-(3-bromoaryl)piperazine using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol.
Yield : Up to 93% for analogous compounds.
Characterization and Analytical Data
Spectral Properties
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. It is primarily being studied for:
- Antidepressant Activity : The piperazine ring is associated with various antidepressant drugs. Research indicates that modifications on the piperazine can enhance serotonin and norepinephrine reuptake inhibition, suggesting potential use in treating depression and anxiety disorders .
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neurological disorders. Its effects on dopamine and serotonin receptors are under investigation, which may lead to new treatments for conditions such as schizophrenia and bipolar disorder .
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various bacterial strains, which may lead to the development of new antibiotics .
Case Study 1: Antidepressant Activity
A study conducted on the analogs of this compound demonstrated significant inhibition of serotonin reuptake in vitro, suggesting that it could serve as a scaffold for developing new antidepressants. The results indicated improved efficacy compared to existing medications in preclinical models .
Case Study 2: Anticancer Properties
In vitro studies revealed that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, marking it as a promising lead for further development in cancer therapy .
Synthesis and Derivatives
The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:
- Pyrimidine Formation : Utilizing condensation reactions to form the pyrimidine core.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Moiety
(a) Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
- Key Differences: Replaces the 3-bromobenzyl group with a 3-chlorophenylurea-thiazole-piperazine chain. The chlorine atom (smaller, less polarizable than bromine) may reduce steric hindrance .
- Synthesis : Achieved via reductive amination with sodium triacetoxyborohydride, yielding 89.1% .
(b) 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Core Scaffold Modifications
(a) tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate
- Key Differences :
- Synthesis : Uses BOP reagent for coupling, demonstrating efficient amide bond formation .
(b) N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Key Differences :
Physicochemical and Pharmacological Properties
Biological Activity
The compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.22 g/mol. The structure features a piperazine ring substituted with a bromophenyl group and a trifluoromethyl pyrimidine moiety.
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 395.22 g/mol
- CAS Number: Not specified in the sources
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.0 |
| Compound B | MCF-7 (breast cancer) | 10.0 |
| Compound C | A549 (lung cancer) | 7.5 |
The compound under review is hypothesized to possess similar activity due to its structural analogies with known anticancer agents. Research has demonstrated that modifications to the piperazine ring can enhance cytotoxicity through increased interaction with DNA or disruption of cellular signaling pathways.
Antidepressant Properties
Piperazine derivatives are also recognized for their antidepressant effects, primarily through modulation of neurotransmitter systems such as serotonin and norepinephrine. The compound's structural features suggest potential activity as a serotonin reuptake inhibitor, which is a common mechanism for many antidepressants.
Mechanism of Action:
- Serotonin Reuptake Inhibition: Enhances serotonin levels in synaptic clefts.
- Norepinephrine Modulation: Influences mood regulation and anxiety levels.
Antimicrobial Activity
Some derivatives of piperazine have demonstrated antimicrobial properties against various bacterial strains. For example, studies have shown that certain piperazine compounds exhibit minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may also possess similar antimicrobial efficacy, warranting further investigation.
Case Studies
-
Study on Anticancer Effects :
A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their anticancer activities. The results indicated that modifications to the trifluoromethyl group significantly enhanced cytotoxicity against breast and lung cancer cell lines. -
Antimicrobial Evaluation :
Research conducted by Smith et al. (2020) assessed the antimicrobial properties of various piperazine derivatives, including those similar to the compound . The study found promising results against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents. -
Neuropharmacological Assessment :
A pharmacological study investigated the effects of a related piperazine derivative on serotonin levels in animal models, demonstrating an increase in serotonin availability and subsequent behavioral improvements in depression-related tests.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to maximize yield and purity?
- Methodological Answer : The synthesis involves sequential functionalization of the piperazine and pyrimidine cores. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to attach the 3-bromobenzyl group to the piperazine ring under inert atmosphere .
- Trifluoromethyl introduction : Employing reagents like TMSCF₃ or Umemoto’s reagent under controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., piperazine CH₂ groups at δ ~3.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~444) and isotopic patterns matching bromine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary solvent) followed by dilution into aqueous buffers (PBS, pH 7.4) with sonication to avoid precipitation .
- Stability assays : Incubate at 37°C in buffer/DMSO mixtures, sampling at intervals (0–72 hrs) for HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in target binding?
- Methodological Answer :
- Analog synthesis : Replace the trifluoromethyl group with -CH₃, -CF₂H, or -CN to compare hydrophobicity and electronic effects .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences toward target proteins (e.g., kinases) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to visualize interactions between the trifluoromethyl group and hydrophobic binding pockets .
Q. What strategies can resolve contradictions between in vitro enzyme inhibition data and cellular activity assays?
- Methodological Answer :
- Permeability assessment : Perform Caco-2 monolayer assays to evaluate cellular uptake .
- Metabolite profiling : LC-MS/MS to identify intracellular metabolites that may deactivate the compound .
- Orthogonal assays : Compare results from fluorescence-based in vitro assays with luciferase reporter assays in live cells to rule out assay-specific artifacts .
Q. How can researchers design experiments to assess the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer :
- In vivo PK studies : Administer intravenously/orally to rodents, with serial blood sampling over 24 hrs. Quantify plasma levels via LC-MS/MS and calculate parameters (e.g., t₁/₂, Cₘₐₓ) .
- Tissue distribution : Autoradiography or whole-body imaging using radiolabeled compound (³H or ¹⁴C) .
- CYP450 inhibition screening : Use human liver microsomes to predict drug-drug interaction risks .
Q. What experimental approaches can validate target engagement in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down target proteins from cell lysates, followed by LC-MS/MS identification .
- Thermal shift assays : Monitor protein melting temperature shifts (ΔTm) via differential scanning fluorimetry (DSF) upon compound binding .
Data Contradiction & Reprodubility
Q. How should researchers address variability in biological activity across independent studies?
- Methodological Answer :
- Standardized protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-analysis : Pool data from ≥3 independent replicates using random-effects models to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
